molecular formula C11H4Cl2F3NOS B12448163 2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole

Cat. No.: B12448163
M. Wt: 326.1 g/mol
InChI Key: PCOLOBLMWIKYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-trifluoromethyl-1,3-thiazole: Lacks the chlorobenzoyl group, resulting in different chemical properties.

    5-(3-Chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole: Similar structure but without the 2-chloro group.

    2-Chloro-5-(3-chlorobenzoyl)-1,3-thiazole: Lacks the trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of chloro, chlorobenzoyl, and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H4Cl2F3NOS

Molecular Weight

326.1 g/mol

IUPAC Name

(3-chlorophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C11H4Cl2F3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H

InChI Key

PCOLOBLMWIKYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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